Cas no 876345-13-0 (Boc-NH-PEG4-CH2COOH)

Boc-NH-PEG4-CH2COOH structure
Boc-NH-PEG4-CH2COOH structure
Product name:Boc-NH-PEG4-CH2COOH
CAS No:876345-13-0
MF:C15H29NO8
MW:351.392665624619
MDL:MFCD30528568
CID:2654150
PubChem ID:11660330

Boc-NH-PEG4-CH2COOH Chemical and Physical Properties

Names and Identifiers

    • t-Boc-N-amido-PEG4-CH2CO2H
    • Boc-NH-PEG(3)-COOH
    • Boc-NH-PEG4-CH2COOH
    • 1-(1,1-Dimethylethyl) 5,8,11,14-tetraoxa-2-azahexadecanedioate (ACI)
    • 2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid
    • ZB0965
    • BKB34513
    • 14-{[(tert-butoxy)carbonyl]amino}-3,6,9,12-tetraoxatetradecanoic acid
    • BocNH-PEG4-CH2COOH
    • AKOS040741433
    • 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]acetic Acid
    • 876345-13-0
    • 14-(Boc-amino)-3,6,9,12-tetraoxatetradecan-1-oic Acid
    • SB67211
    • HY-42640
    • BS-29829
    • MFCD30528568
    • SCHEMBL13699512
    • BP-23531
    • t-Boc-N-amido-PEG4-CH2COOH
    • BocNH-PEG4-acid
    • P50023
    • DA-71652
    • t-boc-N-amido-PEG4-acetic acid
    • CS-0025223
    • SY129836
    • 14-[(tert-butoxycarbonyl)amino]-3,6,9,12-tetraoxatetradecanoic acid
    • MDL: MFCD30528568
    • Inchi: 1S/C15H29NO8/c1-15(2,3)24-14(19)16-4-5-20-6-7-21-8-9-22-10-11-23-12-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
    • InChI Key: SHMYENBXRNPSOG-UHFFFAOYSA-N
    • SMILES: O=C(NCCOCCOCCOCCOCC(O)=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 351.18931688 g/mol
  • Monoisotopic Mass: 351.18931688 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 16
  • Complexity: 343
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 113Ų
  • XLogP3: -0.1
  • Molecular Weight: 351.39

Experimental Properties

  • Density: 1.138±0.06 g/cm3(Predicted)
  • Boiling Point: 493.6±40.0 °C(Predicted)

Boc-NH-PEG4-CH2COOH Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A411835-1g
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid
876345-13-0 98%
1g
$61.0 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LN948-1g
Boc-NH-PEG4-CH2COOH
876345-13-0 98+%
1g
1903.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LN948-50mg
Boc-NH-PEG4-CH2COOH
876345-13-0 98+%
50mg
253.0CNY 2021-07-14
Key Organics Ltd
BS-29829-1G
2,2-Dimethyl-4-oxo-3,8,11,14,17-pentaoxa-5-azanonadecan-19-oic acid
876345-13-0 >97%
1g
£640.00 2023-02-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-23531-500mg
Boc-NH-PEG4-CH2COOH
876345-13-0 98%
500mg
3990.0CNY 2021-07-14
ChemScence
CS-0025223-250mg
Boc-NH-PEG4-CH2COOH
876345-13-0 ≥97.0%
250mg
$78.0 2022-04-26
ChemScence
CS-0025223-5g
Boc-NH-PEG4-CH2COOH
876345-13-0 ≥97.0%
5g
$576.0 2022-04-26
eNovation Chemicals LLC
D777380-1g
14-(Boc-amino)-3,6,9,12-tetraoxatetradecan-1-oic Acid
876345-13-0 98%
1g
$250 2023-09-01
eNovation Chemicals LLC
D777380-5g
14-(Boc-amino)-3,6,9,12-tetraoxatetradecan-1-oic Acid
876345-13-0 98%
5g
$265 2024-07-20
Chemenu
CM339099-5g
Boc-NH-PEG4-CH2COOH
876345-13-0 95%+
5g
$*** 2023-05-29

Boc-NH-PEG4-CH2COOH Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Dichloromethane
2.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  overnight, 45 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt; pH 2
Reference
Zinc(II)cyclen-peptide conjugates interacting with the weak effector binding state of Ras
Schmidt, Florian; et al, Inorganica Chimica Acta, 2011, 365(1), 38-48

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 16 h, rt
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  1.5 h, 40 psi, rt
3.1 Reagents: Sodium hydroxide ,  Water Solvents: Methanol ,  Water ;  10 min, rt
Reference
BisPNA targeting to DNA: Effect of neutral loop on DNA duplex strand invasion by aepPNA-N7GlaepPNA-C substituted peptide nucleic acids
Shirude, Pravin S.; et al, European Journal of Organic Chemistry, 2005, (24), 5207-5215

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran
2.1 Solvents: Dichloromethane
3.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  overnight, 45 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt; pH 2
Reference
Zinc(II)cyclen-peptide conjugates interacting with the weak effector binding state of Ras
Schmidt, Florian; et al, Inorganica Chimica Acta, 2011, 365(1), 38-48

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 4 h
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
A Biocompatible Condensation Reaction for the Labeling of Terminal Cysteine Residues on Proteins
Ren, Hongjun; et al, Angewandte Chemie, 2009, 48(51), 9658-9662

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
1.2 Reagents: Dowex 50W ;  pH 4 - 5
Reference
Microplate-Based Analysis of Protein-Membrane Binding Interactions via Immobilization of Whole Liposomes Containing a Biotinylated Anchor
Losey, Erin A.; et al, Bioconjugate Chemistry, 2009, 20(2), 376-383

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Diethylamine Solvents: Dichloromethane
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane
Reference
Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma
Tu, Yalin; et al, Journal of Medicinal Chemistry, 2021, 64(14), 10167-10184

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  14 h, 75 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Affinity reagents that target a specific inactive form of protein kinases
Ranjitkar, Pratistha; et al, Chemistry & Biology (Cambridge, 2010, 17(2), 195-206

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 0 °C; 16 h, rt
1.3 Reagents: Water ;  cooled
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  14 h, 75 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Affinity reagents that target a specific inactive form of protein kinases
Ranjitkar, Pratistha; et al, Chemistry & Biology (Cambridge, 2010, 17(2), 195-206

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
2.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
3.2 Reagents: Dowex 50W ;  pH 4 - 5
Reference
Microplate-Based Analysis of Protein-Membrane Binding Interactions via Immobilization of Whole Liposomes Containing a Biotinylated Anchor
Losey, Erin A.; et al, Bioconjugate Chemistry, 2009, 20(2), 376-383

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Water Solvents: Methanol ,  Water ;  10 min, rt
Reference
BisPNA targeting to DNA: Effect of neutral loop on DNA duplex strand invasion by aepPNA-N7GlaepPNA-C substituted peptide nucleic acids
Shirude, Pravin S.; et al, European Journal of Organic Chemistry, 2005, (24), 5207-5215

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  14 h, 75 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4
Reference
Affinity reagents that target a specific inactive form of protein kinases
Ranjitkar, Pratistha; et al, Chemistry & Biology (Cambridge, 2010, 17(2), 195-206

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  Tetrahydrofuran ;  overnight, 45 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt; pH 2
Reference
Zinc(II)cyclen-peptide conjugates interacting with the weak effector binding state of Ras
Schmidt, Florian; et al, Inorganica Chimica Acta, 2011, 365(1), 38-48

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Copper(I) triflate Solvents: Dichloromethane ,  Tetrahydrofuran ;  rt → 0 °C; 0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 1 h, rt
2.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, reflux
3.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
4.2 Reagents: Dowex 50W ;  pH 4 - 5
Reference
Microplate-Based Analysis of Protein-Membrane Binding Interactions via Immobilization of Whole Liposomes Containing a Biotinylated Anchor
Losey, Erin A.; et al, Bioconjugate Chemistry, 2009, 20(2), 376-383

Boc-NH-PEG4-CH2COOH Raw materials

Boc-NH-PEG4-CH2COOH Preparation Products

Boc-NH-PEG4-CH2COOH Related Literature

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Amadis Chemical Company Limited
(CAS:876345-13-0)Boc-NH-PEG4-CH2COOH
A945661
Purity:99%/99%
Quantity:5g/25g
Price ($):270.0/945.0